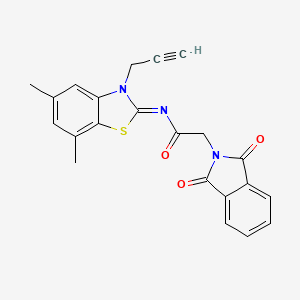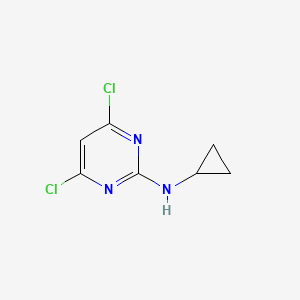
(R)-pyrrolidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-pyrrolidine-3-carbonitrile, also known as (R)-P3C, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral nitrile that can be synthesized in different ways, and its mechanism of action and physiological effects have been extensively studied. In
科学的研究の応用
(R)-P3C has been used in various scientific research applications, including drug discovery, asymmetric synthesis, and catalysis. In drug discovery, (R)-P3C has been used as a building block for the synthesis of bioactive compounds, such as inhibitors of protein kinases and proteases. In asymmetric synthesis, (R)-P3C has been used as a chiral auxiliary or catalyst in the synthesis of various chiral compounds. In catalysis, (R)-P3C has been used as a ligand in the synthesis of transition metal complexes for catalytic reactions.
作用機序
(R)-P3C is a nitrile that can act as a nucleophile in various reactions. Its mechanism of action depends on the specific reaction it is involved in. For example, in the synthesis of bioactive compounds, (R)-P3C can act as a nucleophile in the formation of a carbon-carbon or carbon-nitrogen bond. In catalysis, (R)-P3C can act as a ligand to stabilize transition metal complexes and enhance their reactivity.
Biochemical and Physiological Effects
(R)-P3C has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of protein kinases and proteases, which are involved in various cellular processes, such as proliferation, differentiation, and apoptosis. In addition, (R)-P3C has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
(R)-P3C has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, such as its high cost and low solubility in some solvents. In addition, (R)-P3C can be toxic in high concentrations, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research on (R)-P3C. One direction is the development of new synthetic methods for (R)-P3C and its derivatives, which can expand its applications in drug discovery and catalysis. Another direction is the investigation of its mechanism of action and its interactions with biomolecules, which can provide insights into its biological activities. Finally, the evaluation of its toxicity and pharmacokinetics can facilitate its translation into clinical applications.
Conclusion
(R)-P3C is a chiral nitrile that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (R)-P3C can lead to the development of new drugs and catalysts, as well as the understanding of its biological activities.
合成法
(R)-P3C can be synthesized using different methods, including asymmetric synthesis and resolution. Asymmetric synthesis involves the use of chiral reagents or catalysts to produce the desired enantiomer. One example of this method is the use of chiral oxazolidinone auxiliaries in the synthesis of (R)-P3C. Resolution, on the other hand, involves the separation of enantiomers using physical or chemical methods. One example of this method is the use of chiral HPLC columns to separate (R)-P3C from its enantiomer.
特性
IUPAC Name |
(3R)-pyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATJETPTDKFEEF-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-pyrrolidine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623814.png)



![N-(5-chloro-2-methoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623819.png)


![4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde](/img/structure/B2623823.png)
![3-ethyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2623825.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2623826.png)
![2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2623827.png)
![2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2623830.png)
